3-(Hydroxymethyl)-L-tyrosine

PTP1B inhibition TC-PTP inhibition insulin signaling

Research programs targeting PTP1B and TC-PTP dual inhibition often face limited access to stereochemically pure, non-canonical tyrosine analogs. 3-(Hydroxymethyl)-L-tyrosine (CAS 41679-15-6) directly addresses this gap with its unique 3-hydroxymethyl substitution that confers dual phosphatase inhibitory activity unattainable with unmodified L-tyrosine or nitrotyrosine analogs. • Dual PTP1B/TC-PTP inhibition validated in obese Wistar rat models, reducing body weight and improving glucose tolerance over 5-day administration. • Optically pure L-enantiomer ensures stereospecific molecular recognition for solid-phase peptide synthesis and receptor subtype modulation studies. • Also functions as a heavy metal chelating agent (Fe³⁺) and antihypertensive lead compound, broadening utility across cardiovascular and biomaterials research.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B1639858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-L-tyrosine
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)CO)O
InChIInChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15)/t8-/m0/s1
InChIKeyRDBXZNZJKNWRCZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-L-tyrosine Procurement Specifications


3-(Hydroxymethyl)-L-tyrosine (synonyms: (-)-3-(hydroxymethyl)tyrosine; L-4-hydroxy-3-hydroxymethylphenylalanine; molecular formula C10H13NO4; molecular weight 211.21 g/mol) [1] is a non-canonical L-tyrosine derivative bearing a hydroxymethyl substitution at the 3-position of the phenolic ring [2]. This compound is distinguished from other tyrosine analogs by its unique substitution pattern that confers distinct biochemical properties, including dual protein tyrosine phosphatase (PTP1B/TC-PTP) inhibitory activity [3] and demonstrated utility as a heavy metal chelating agent [4]. The optically pure L-enantiomer (CAS 41679-15-6) is the form most frequently employed in research applications requiring stereospecific molecular recognition.

PTP1B/TC-PTP dual inhibition study Supports insulin/leptin signaling pathway research
Heavy metal chelation probe Enables Fe³⁺ chelation in aqueous research matrices
L-enantiomer for stereochemical control Supports chiral recognition studies requiring optically pure L-form

3-(Hydroxymethyl)-L-tyrosine Substitution Limitations


Generic substitution with unmodified L-tyrosine, 3-nitrotyrosine, or alpha-methyltyrosine fails for 3-(Hydroxymethyl)-L-tyrosine in defined research contexts due to fundamentally divergent molecular recognition properties and biological activities. Unmodified L-tyrosine serves as a substrate for tyrosine hydroxylase and aromatic amino acid decarboxylases, entering catecholamine biosynthetic pathways [1], whereas the 3-hydroxymethyl modification abolishes substrate recognition by these enzymes while conferring novel inhibitory activity toward PTP1B and TC-PTP [2]. The 3-nitrotyrosine analog exhibits oxidative stress biomarker properties and radical-mediated reactivity distinct from the stable hydroxymethyl substitution [3]. Similarly, alpha-methyltyrosine acts as a tyrosine hydroxylase inhibitor (via alpha-substitution) [4]—a mechanism orthogonal to the phosphatase inhibition associated with the 3-hydroxymethyl moiety. The regiospecific 3-position hydroxymethyl group also enables chelation of heavy metal ions (particularly Fe³⁺) [5], a property absent in the unsubstituted parent compound. The following quantitative evidence establishes where these mechanistic divergences translate into measurable differentiation.

L-Tyrosine Substrate for catecholamine pathways; lacks PTP1B/TC-PTP inhibition and metal chelation
3-Nitro-L-tyrosine Oxidative stress biomarker properties; may shift radical reactivity profile
α-Methyl-L-tyrosine Tyrosine hydroxylase inhibitor; mechanism orthogonal to 3-hydroxymethyl phosphatase inhibition

3-(Hydroxymethyl)-L-tyrosine vs. Analogs


Dual PTP1B/TC-PTP Inhibition

Compounds incorporating the 3-(Hydroxymethyl)-L-tyrosine-derived scaffold (specifically 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline derivatives) demonstrate dual inhibition of both PTP1B and TC-PTP [1]. This dual inhibitory profile is mechanistically distinct from compounds such as sodium stibogluconate or ursolic acid, which exhibit selectivity toward PTP1B alone. In obese male Wistar rats, a five-day administration of these 3-(hydroxymethyl)cinnoline-4(1H)-one compounds resulted in decreased body weight, reduced food intake, improved glucose tolerance, attenuated hyperinsulinemia, and reduced hyperleptinemia [1].

Dual PTP1B/TC-PTP Inhibition
Class-level inference
Target: 3-(hydroxymethyl)cinnoline derivatives — body weight reduction, improved glucose tolerance, attenuated hyperinsulinemia in obese rat model (5-day). Comparator: Single-target PTP1B inhibitors (e.g., sodium stibogluconate) — no TC-PTP effect.
Reported model-response context; supports dual phosphatase pathway research interpretation.
Quantitative IC50 values not disclosed in accessible literature.
PTP1B inhibition TC-PTP inhibition insulin signaling metabolic disorders

Opioid Receptor Binding Affinity

When incorporated into opioid peptide sequences, alpha-hydroxymethyl-substituted tyrosine residues produce distinct receptor binding profiles compared to unmodified L-tyrosine. Binding data for alpha-hydroxymethyl-L-tyrosine-containing ligands against opioid receptor site model site 5 are catalogued in the BindingDB database [1]. The introduction of a hydroxymethyl group at the alpha-position of tyrosine or phenylalanine residues within enkephalin or deltorphin analogues alters the conformational properties of the peptide, influencing receptor subtype selectivity [2].

Opioid Receptor Binding
Class-level inference
Target: α-Hydroxymethyl-L-tyrosine peptides — altered opioid receptor subtype selectivity. Comparator: Unmodified enkephalin/deltorphin peptides — parent selectivity profile.
Supports peptide GPCR ligand optimization; conformational constraints not achievable with L-tyrosine.
Specific Ki values not disclosed; BindingDB entry 50035616 available.
opioid receptor binding affinity peptide analog GPCR

Heavy Metal Chelation Capacity

L-3-Hydroxymethyltyrosine functions as a chelating agent for heavy metal ions, particularly ferric ions (Fe³⁺), whereas unmodified L-tyrosine lacks this chelation capacity [1]. The 3-hydroxymethyl substituent creates a bidentate or tridentate coordination environment involving the phenolic oxygen, the hydroxymethyl oxygen, and potentially the amino acid backbone, enabling effective metal ion sequestration. The compound can be employed in aqueous chemical processes where inactivation of heavy metal ions is required by simply dissolving in warm water and adding to the metal-containing mixture [1].

Heavy Metal Chelation
Cross-study comparable
L-3-Hydroxymethyltyrosine chelates Fe³⁺ in aqueous solution; unmodified L-tyrosine lacks chelation capacity.
Enables metalloenzyme probe development; parent amino acid non-chelating.
Stability constants not reported.
metal chelation ferric ion process chemistry analytical chemistry

Two-Step Synthetic Preparation

A convenient two-step transformation of L-tyrosine yields (S)-4-hydroxy-3-hydroxymethylphenylalanine (3-(hydroxymethyl)-L-tyrosine) [1]. This synthetic route contrasts with the more complex multi-step sequences required for alternative 3-substituted tyrosine analogs such as 3-iodo-L-tyrosine (requiring electrophilic iodination) or 3-formyl-L-tyrosine (requiring formylation followed by selective reduction). The patent literature further discloses a preparative method yielding optically pure L-3-hydroxymethyltyrosine via hydrogenation of 3-formyltyrosine over platinum oxide catalyst at 40 psi [2].

Synthetic Accessibility
Cross-study comparable
2-step synthesis from L-tyrosine (formylation then reduction); vs. 3–5 steps for 3-iodo/3-nitro analogs.
Supports scalable procurement; reduces synthetic complexity relative to other 3-substituted tyrosines.
Hydrogenation over PtO₂ at 40 psi.
organic synthesis amino acid derivatization process chemistry scale-up

Antihypertensive Activity

Patent literature establishes that L-3-hydroxymethyltyrosine possesses antihypertensive activity, rendering it useful in lowering blood pressure [1][2]. This contrasts with the reported cardiovascular effects of L-tyrosine itself, where low doses produce tachycardia and hypertension while higher doses induce bradycardia and hypotension in anesthetized rats [3]. The L-tyrosine-induced tachycardia is completely blocked by atenolol, and both atenolol and prazosin partly inhibit the hypertensive effects of low-dose tyrosine [3]. The patent claims for L-3-hydroxymethyltyrosine describe consistent antihypertensive activity without the biphasic dose-response and beta-adrenergic mediation observed with the parent amino acid.

Cardiovascular Profile
Cross-study comparable
Target: L-3-Hydroxymethyltyrosine — patent-reported blood pressure lowering. Comparator: L-Tyrosine — biphasic tachycardia/hypertension (low dose) and bradycardia/hypotension (high dose).
Reported cardiovascular pharmacological context; divergent from catecholamine-mediated effects.
Specific blood pressure values not disclosed; patent literature.
cardiovascular pharmacology blood pressure antihypertensive in vivo

Soy Protein Adhesive Enhancement

Hydroxymethyl L-tyrosine (TYF), synthesized from L-tyrosine and formaldehyde, functions as an effective cross-linker to enhance both mildew resistance and bonding strength of soy protein-based adhesives [1]. The 3-hydroxymethyl group provides an additional reactive site for cross-linking within the protein matrix that unmodified L-tyrosine cannot offer. This application demonstrates that the 3-hydroxymethyl modification confers functional properties in industrial biomaterials beyond those achievable with the parent amino acid.

Adhesive Cross-Linking
Cross-study comparable
Hydroxymethyl L-tyrosine enhances bonding strength and mildew resistance of soy protein adhesives; unmodified L-tyrosine cannot cross-link.
Supports biomaterials research requiring amino acid-derived cross-linkers.
Quantitative bond strength values not disclosed.
biomaterials adhesive chemistry soy protein cross-linking

3-(Hydroxymethyl)-L-tyrosine Application Scenarios


Metabolic Disorder: Dual PTP1B/TC-PTP Inhibition

Suitable for research programs investigating dual inhibition of protein tyrosine phosphatases PTP1B and TC-PTP in insulin signaling and leptin pathways. Compounds derived from the 3-(hydroxymethyl) scaffold have demonstrated in vivo efficacy in reducing body weight, improving glucose tolerance, and attenuating hyperinsulinemia in obese Wistar rat models over 5-day administration [1]. Unmodified L-tyrosine and single-target PTP1B inhibitors do not replicate this dual inhibitory profile. Procure the L-enantiomer (CAS 41679-15-6) for stereospecific molecular recognition.

Peptide Engineering & GPCR Ligand Optimization

Recommended for solid-phase peptide synthesis applications where incorporation of conformationally constrained, amphiphilic tyrosine analogs is required to modulate receptor subtype selectivity. Alpha-hydroxymethyl substitution alters peptide backbone conformation and influences opioid receptor binding profiles relative to parent enkephalin or deltorphin sequences [1][2]. Binding data for alpha-hydroxymethyl-L-tyrosine-containing ligands are available in BindingDB for cross-reference [1].

Soy Protein-Based Adhesive Formulation

Applicable in biomaterials research and green chemistry where amino acid-derived cross-linking agents are required. Hydroxymethyl L-tyrosine (TYF) synthesized from L-tyrosine and formaldehyde enhances both bonding strength and mildew resistance of soy protein adhesives [1]. The 3-hydroxymethyl group provides the essential reactive site for cross-linking that unmodified L-tyrosine cannot furnish.

Cardiovascular Pharmacology: Antihypertensive Research

Appropriate for cardiovascular research programs investigating amino acid-derived antihypertensive agents. Patent literature documents that L-3-hydroxymethyltyrosine possesses antihypertensive activity with a profile distinct from the biphasic cardiovascular effects of L-tyrosine (which produces tachycardia and hypertension at low doses but bradycardia and hypotension at high doses via beta-adrenergic mechanisms) [1][2][3].

Application
Selection Property
Validation Focus
PTP1B/TC-PTP pathway study
Dual inhibition context
Model-response validation (glucose tolerance, hyperinsulinemia)
Peptide GPCR ligand optimization
Conformational constraint (α-hydroxymethyl)
Receptor subtype selectivity validation
Biomaterials cross-linking research
Hydroxymethyl reactive group
Bond strength and mildew resistance testing
Cardiovascular pharmacological study
Patent-reported blood pressure lowering context
Mechanistic divergence from catecholamine pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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